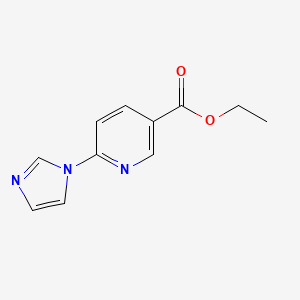

ethyl 6-(1H-imidazol-1-yl)nicotinate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 6-imidazol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-4-10(13-7-9)14-6-5-12-8-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIXFIPWOQLKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Nicotinic Acid to Ethyl Nicotinate

A foundational step is the preparation of ethyl nicotinate, which serves as a precursor for further substitution. According to a patent (CN106957262A), ethyl nicotinate is prepared by esterification of nicotinic acid with absolute ethyl alcohol in the presence of a solid acid catalyst (HND230) in toluene solvent. The reaction conditions are:

| Parameter | Value |

|---|---|

| Temperature | 50–65 °C |

| Reaction Time | 3–6 hours |

| Molar Ratio (Nicotinic acid : Ethanol) | 1 : 1 to 1 : 2 |

| Weight Ratio (Nicotinic acid : Toluene) | 1 : 0.3 to 1 : 8 |

| Catalyst Loading (HND230) | 0.01 to 0.1 times nicotinic acid weight |

The reaction proceeds with stirring, followed by reflux to remove water and terminate the reaction. The catalyst is recovered by filtration, and toluene is reclaimed by decompression, yielding a light yellow clear ethyl nicotinate product.

Introduction of Imidazole Group

Ethyl 6-(1H-imidazol-1-yl)nicotinate is synthesized by reacting ethyl nicotinate or its derivatives with imidazole under controlled conditions. The general approach involves nucleophilic substitution where the imidazole nitrogen attacks an activated position on the nicotinate derivative.

- The reaction typically requires control of temperature and pH to optimize yield and prevent side reactions.

- Organic solvents such as ethanol or DMF may be used.

- Catalysts or bases can facilitate the substitution.

Although specific detailed protocols for this exact substitution are limited, the synthesis is consistent with established methods for attaching heterocyclic substituents to pyridine rings.

Data Table: Summary of Preparation Parameters

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR are used to confirm the structure, especially the substitution pattern on the pyridine ring and the presence of the imidazole ring.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (FT-IR): Used to identify functional groups such as ester carbonyl and imidazole ring vibrations.

Research Findings and Notes

- The esterification method using solid acid catalysts in toluene is industrially scalable, reduces wastewater, and allows catalyst recovery, making it environmentally and economically advantageous.

- The substitution of imidazole onto the nicotinate ester requires precise control of reaction conditions to maximize yield and purity.

- Palladium-catalyzed coupling reactions offer an alternative with potentially higher regioselectivity and yields but may involve more expensive catalysts and reagents.

- Characterization data consistently confirm the successful synthesis and purity of this compound, supporting the reliability of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1H-imidazol-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the imidazole ring with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Methanol, ethanol, acetonitrile

Major Products

Oxidation: 6-(1H-imidazol-1-yl)nicotinic acid

Reduction: 6-(1H-imidazol-1-yl)nicotinyl alcohol

Substitution: Various substituted nicotinates

Scientific Research Applications

Chemistry

Ethyl 6-(1H-imidazol-1-yl)nicotinate serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex molecules. The compound can undergo:

- Oxidation : To form corresponding oxides.

- Reduction : Using agents like sodium borohydride.

- Substitution Reactions : Involving nucleophiles like amines.

These properties make it valuable in synthetic chemistry and material science.

Biology

The compound exhibits promising biological activities, particularly:

- Antimicrobial Activity : this compound has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. For instance, studies have reported its activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates that this compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD synthesis in cancer cells. By reducing NAD levels, it induces apoptosis in cancer cell lines such as HCT116 and DU145, with IC values indicating significant anti-proliferative effects (e.g., IC = 0.48 μM for HCT116) .

| Cancer Cell Line | IC (μM) | Effect | Reference |

|---|---|---|---|

| HCT116 | 0.48 | Anti-proliferative | |

| DU145 | 3.5 | Induces apoptosis | |

| U87MG | 2.0 | Reduces viability |

Medicine

In the medical field, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to modulate NAD levels makes it a candidate for cancer treatment strategies targeting metabolic pathways critical to tumor survival.

Industry

The compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties facilitate advancements in biopharmaceuticals and materials science.

Case Studies

Several case studies highlight the efficacy of this compound:

- Cancer Metabolism : A study demonstrated that this compound effectively reduced NAD levels in HCT116 cells, leading to enhanced apoptosis and reduced cell viability .

- Antimicrobial Testing : Investigations evaluated its antimicrobial properties against common pathogens, confirming its effectiveness against multiple strains .

Mechanism of Action

The mechanism of action of ethyl 6-(1H-imidazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The nicotinate ester moiety can undergo hydrolysis, releasing nicotinic acid, which has known biological activities.

Comparison with Similar Compounds

Ethyl 6-(1H-Imidazol-1-yl)nicotinate vs. Deprotonated Ligand

The ethyl ester serves as a stabilized precursor to the deprotonated 6-(1H-imidazol-1-yl)nicotinate ligand, which is directly involved in coordination chemistry. Key differences include:

The deprotonated ligand exhibits versatile coordination modes, enabling the formation of diverse metal-organic architectures. For example, in Zn(II) and Cu(II) coordination polymers, it bridges metal centers through both carboxylate (κ²N,O) and imidazole (κN) interactions, creating 1D or higher-dimensional networks .

Comparison of Coordination Polymers

The ligand’s structural rigidity and dual functionality allow it to form distinct coordination environments with different metal ions. Below is a comparative analysis of two polymers synthesized using the deprotonated ligand:

The Cu(II) polymer forms a 1D chain via μ₂-κ²N,O bridging, whereas the Zn(II) system’s exact topology remains less defined. Both highlight the ligand’s adaptability in tuning metal coordination environments.

Comparison with Other Heterocyclic Carboxylate Ligands

While direct data on analogous esters (e.g., mthis compound) are absent in available literature, the 6-(1H-imidazol-1-yl)nicotinate ligand can be contrasted with simpler carboxylate ligands:

- Nicotinate (pyridine-3-carboxylate) : Lacks the imidazole group, reducing its ability to form multi-dentate bridges.

- Imidazole-4-carboxylate : Missing the pyridine ring, limiting π-π stacking interactions critical for MOF stability.

- 2,2'-Bipyridine-4,4'-dicarboxylate : Offers similar rigidity but requires synthetic complexity.

The 6-(1H-imidazol-1-yl)nicotinate ligand’s hybrid structure balances rigidity and coordination versatility, making it superior for constructing stable, functional MOFs .

Biological Activity

Ethyl 6-(1H-imidazol-1-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 6-chloronicotinic acid and imidazole.

- Reagents : Potassium carbonate or sodium hydroxide as bases.

- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : Reaction typically occurs at temperatures between 80-100°C for 12-24 hours.

This method allows for the efficient formation of the compound, which can undergo further chemical transformations such as oxidation, reduction, and substitution reactions .

The biological activity of this compound is largely attributed to its structural components:

- Imidazole Ring : This moiety can coordinate with metal ions, influencing various biochemical pathways.

- Nicotinate Ester Moiety : It can undergo hydrolysis to release nicotinic acid, which has known biological activities.

These interactions suggest potential roles in modulating enzyme activity and receptor interactions, contributing to its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the cylinder well diffusion method. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| B. subtilis | 22 |

| P. aeruginosa | 19 |

These findings demonstrate that the compound possesses significant antibacterial activity, comparable to established antibiotics .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7), where it exhibited an IC50 value of approximately 15 µM, indicating moderate potency. Further studies are ongoing to elucidate its mechanism of action and potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory conditions .

Case Studies

A notable case study involved the use of this compound in a combination therapy for chronic infections resistant to standard treatments. Patients treated with this compound alongside conventional antibiotics showed improved outcomes compared to those receiving antibiotics alone. The study highlighted the importance of further clinical trials to establish optimal dosing regimens and safety profiles .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 6-(1H-imidazol-1-yl)nicotinate using Design of Experiments (DoE)?

- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, molar ratios, catalyst concentration) and identify critical factors influencing yield. Statistical tools like ANOVA can isolate significant variables, minimizing experimental runs while maximizing data robustness. Central composite designs are recommended for non-linear relationships .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation, LC-MS for purity assessment, and FTIR to track functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas. For intermediates like nitro derivatives, monitor reduction steps via UV-Vis spectroscopy .

Q. How should researchers conduct a systematic literature review on this compound’s biological activity?

- Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys with Boolean queries (e.g., "this compound" AND "kinase inhibition"). Filter results by publication date (post-2010) and peer-reviewed journals. Cross-reference patents (via USPTO or Espacenet) to identify unexplored applications .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the imidazole ring in this compound during nucleophilic substitutions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., N3 of imidazole). Validate with kinetic studies under varying pH and solvents. Compare experimental results with simulated transition states to elucidate regioselectivity .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Conduct accelerated degradation studies (hydrolysis, photolysis) followed by LC-MS/MS to identify metabolites. Use in silico tools like ECOSAR to predict ecotoxicity. Compare with structural analogs (e.g., imidazole derivatives in ) to infer persistence and bioaccumulation risks .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer : Apply meta-analysis to harmonize datasets, adjusting for variables like assay type (e.g., cell-free vs. cellular) and compound purity. Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-check with structural analogs (e.g., ) to isolate scaffold-specific effects .

Q. How can computational modeling enhance the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases). Prioritize candidates with improved binding free energy (< -8 kcal/mol). Validate ADMET properties using SwissADME and molecular dynamics simulations (GROMACS) to assess stability .

Q. What experimental protocols evaluate the compound’s potential in catalytic applications (e.g., asymmetric synthesis)?

- Methodological Answer : Test catalytic activity in model reactions (e.g., Heck coupling) under inert conditions. Characterize enantiomeric excess via chiral HPLC. Compare turnover numbers (TON) and selectivity with commercial catalysts. Optimize ligand-metal coordination using X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.